Mandipropamid
Overview
Description
Mandipropamid is a fungicide developed by Syngenta, belonging to the chemical class of mandelamides. It is primarily used to control Oomycete pathogens on crops such as grapes, potatoes, and tomatoes. This compound is effective against spore germination, mycelial growth, and sporulation, making it a valuable tool in agricultural disease management .
Mechanism of Action
Target of Action
Mandipropamid primarily targets the cellulose synthase-like PiCesA3 . This enzyme plays a crucial role in the biosynthesis of cellulose, a key component of the cell wall in many organisms .
Mode of Action
This compound inhibits the function of the cellulose synthase-like PiCesA3, thereby disrupting the synthesis of cellulose . This interaction leads to a halt in cell wall biosynthesis, which is essential for the growth and survival of the organism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cellulose synthesis pathway . By inhibiting the cellulose synthase-like PiCesA3, this compound disrupts the formation of cellulose, leading to defects in cell wall formation . This disruption can have downstream effects on various cellular processes that rely on the structural integrity of the cell wall.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is a chiral molecule and consists of a pair of enantiomers . The compound is known to degrade rapidly in certain environments, with a half-life of 13.8–28.0 days in ginseng plants and 9.8–27.4 days in soil .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of cellulose synthesis . On a cellular level, this results in the production of swelling symptoms typical of cell wall synthesis inhibitors . These effects are reversible after washing with water .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the rate of this compound’s hydrolysis . Furthermore, the compound’s photolysis is found to be the main degradation pathway in different solutions . Certain environmental factors, such as the presence of organic solvents, can accelerate the photolysis of this compound .
Biochemical Analysis
Biochemical Properties
Mandipropamid interacts with various biomolecules to exert its fungicidal effects. The proposed fungicidal mode of action is by inhibition of phospholipid biosynthesis . It targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall biosynthesis, leading to swelling symptoms typical of cell wall synthesis inhibitors . This effect is reversible after washing with water .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of cellulose synthesis . It specifically targets the cellulose synthase-like PiCesA3, a key enzyme involved in cellulose synthesis . This binding interaction results in the inhibition of cell wall biosynthesis, which is the primary effect of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The degradation dynamics showed that the half-life of this compound in ginseng plant and soil was 13.8–28.0 and 9.8–27.4 days, respectively . This indicates the product’s stability and degradation over time.
Dosage Effects in Animal Models
This compound has been shown to have low acute toxicity in rats given a single dose orally (LD50 > 5000 mg/kg bw), dermally (LD50 > 5000 mg/kg bw) or by inhalation (LC50 > 5.19 mg/L) . This suggests that the effects of this compound vary with different dosages in animal models, with no toxic or adverse effects observed at high doses .
Metabolic Pathways
This compound is involved in specific metabolic pathways. The major metabolic transformations of this compound involve the loss of one or both of the propargyl groups of the molecule, followed by glucuronidation and O-demethylation, to produce six major metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In a study on cherry radish, the uptake and downward translocation of this compound were examined . The uptake of this compound in cherry radish was rapid, whereas the downward translocation was limited .
Subcellular Localization
Studies have shown that this compound acts on the cell wall and does not enter the cell , suggesting that its subcellular localization may be primarily extracellular.
Preparation Methods
Mandipropamid can be synthesized through a series of chemical reactions starting from commercially available starting materials like vanillin and p-chloroacetophenone. The key steps involved in the synthesis are the Henry and Cannizzaro reactions, as well as amide formation through a carboxylic acid-amine coupling step. The synthesis is efficient and does not require the protection and deprotection of functional groups .
Synthetic Route:
Henry Reaction: Vanillin undergoes a Henry reaction to form an intermediate nitro alcohol.
Cannizzaro Reaction: The nitro alcohol is then subjected to a Cannizzaro reaction to yield an α-hydroxy acid.
Amide Formation: The α-hydroxy acid is coupled with an amine to form the desired amide, this compound.
Industrial Production: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Mandipropamid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Mandipropamid has a wide range of scientific research applications, including:
Agriculture: Used as a fungicide to protect crops from Oomycete pathogens.
Biology: Studied for its effects on fungal growth and development.
Medicine: Investigated for potential therapeutic applications due to its antifungal properties.
Industry: Utilized in the development of new fungicidal formulations and crop protection strategies
Comparison with Similar Compounds
Mandipropamid belongs to the carboxylic acid amide (CAA) class of fungicides. Similar compounds in this class include:
- Dimethomorph
- Flumorph
- Pyrimorph
- Iprovalicarb
- Benthiavalicarb
- Valifenalate
Uniqueness of this compound: this compound is unique due to its high efficacy against a broad spectrum of Oomycete pathogens and its ability to provide both preventive and curative action. Its excellent rainfastness and translaminar activity further enhance its effectiveness .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVWJPJKJMCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058075 | |
Record name | Mandipropamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400, In water, 4.2 mg/L at 25 °C | |
Record name | Mandipropamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 at 22 °C | |
Record name | Mandipropamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/ | |
Record name | Mandipropamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... This study /describes/ ... the molecular mechanism of resistance to a carboxylic acid amide (CAA) fungicide. ... A family of four cellulose synthase (CesA) genes containing conserved domains ... are found in all processive glycosyltransferases. Phylogenetic analysis revealed their close relationship to the cellulose synthases of Phytophthora sp. /a target species for mandipropamid/. Sequencing of the CesA genes in a CAA- resistant and -sensitive field isolate revealed five single nucleotide polymorphisms (SNPs) affecting the amino acid structure of the proteins. SNP inheritance in F(1)-, F(2)- and F(3)-progeny confirmed resistance to be correlated with one single SNP located in PvCesA3. Only if present in both alleles, this SNP led to the substitution of a glycine for a serine residue at position 1105 (G1105S) in the deduced amino acid sequence, thus conferring CAA- resistance. Our data demonstrate that the identified genes are putative cellulose synthases and that one recessive mutation in PvCesA3 causes inheritable resistance to the CAA fungicide mandipropamid., ... Mandipropamid (MPD) is a carboxylic acid amide (CAA) effective against downy mildews, such as Plasmopara viticola on grapes and potato late blight caused by Phytophthora infestans. ... Here, ... a combination of biochemical and genetic techniques has been utilized to identify the molecular target of MPD in P. infestans. Phytophthora infestans germinating cysts treated with MPD produced swelling symptoms typical of cell wall synthesis inhibitors, and these effects were reversible after washing with H(2)O. Uptake studies with (14)C-labelled MPD showed that this oomycete control agent acts on the cell wall and does not enter the cell. Furthermore, (14)C glucose incorporation into cellulose was perturbed in the presence of MPD which, taken together, suggests that the inhibition of cellulose synthesis is the primary effect of MPD. Laboratory mutants, insensitive to MPD, were raised by ethyl methane sulfonate (EMS) mutagenesis, and gene sequence analysis of cellulose synthase genes in these mutants revealed two point mutations in the PiCesA3 gene, known to be involved in cellulose synthesis. Both mutations in the PiCesA3 gene result in a change to the same amino acid (glycine-1105) in the protein. The transformation and expression of a mutated PiCesA3 allele was carried out in a sensitive wild-type isolate to demonstrate that the mutations in PiCesA3 were responsible for the MPD insensitivity phenotype. | |
Record name | Mandipropamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light beige powder | |
CAS No. |
374726-62-2 | |
Record name | Mandipropamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374726-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mandipropamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374726622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mandipropamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetamide, 4-chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANDIPROPAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11GP4ELK0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mandipropamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
96.4-97.3 °C | |
Record name | Mandipropamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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